Cadmium 1-dodecanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

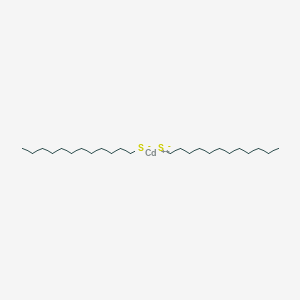

Cadmium 1-dodecanethiol is a compound that combines cadmium with 1-dodecanethiol, an organic sulfur compound. This compound is particularly significant in the field of nanotechnology and materials science due to its unique properties and applications. The chemical structure of 1-dodecanethiol consists of a 12-carbon alkyl chain with a thiol group at one end, which allows it to form strong bonds with metals like cadmium .

Preparation Methods

The synthesis of cadmium 1-dodecanethiol typically involves the reaction of cadmium salts with 1-dodecanethiol. One common method is the one-pot noninjection reaction procedure in a solvent medium such as 1-octadecene. This approach uses cadmium salts and 1-dodecanethiol as the cadmium and sulfur sources, respectively . The reaction conditions often include the presence of a long-chain organic acid, such as myristic acid, lauric acid, or stearic acid, which acts as a surface capping ligand and solubility controlling agent .

Chemical Reactions Analysis

Cadmium 1-dodecanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen sulfide, thionyl chloride, and various metal catalysts such as nickel or palladium . The major products formed from these reactions depend on the specific conditions and reagents used but often include metal-thiolate complexes and stabilized nanoparticles .

Scientific Research Applications

Cadmium 1-dodecanethiol has a wide range of scientific research applications:

Nanotechnology: It is used in the synthesis of cadmium sulfide quantum dots, which have applications in energy-efficient lighting, solar cells, and biolabeling.

Materials Science: The compound is employed in the stabilization of metal nanoparticles, such as gold and silver nanoparticles, which are used in catalysis, electronic devices, and sensors.

Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to form stable nanoparticles makes it a potential candidate for drug delivery systems and imaging agents.

Mechanism of Action

The mechanism by which cadmium 1-dodecanethiol exerts its effects primarily involves the interaction of the thiol group with metal ions. The thiol group forms strong bonds with cadmium, creating stable metal-thiolate complexes. These complexes can interact with various molecular targets and pathways, including oxidative stress pathways and cellular signaling mechanisms . The compound’s ability to stabilize nanoparticles also plays a crucial role in its applications in nanotechnology and materials science .

Comparison with Similar Compounds

Cadmium 1-dodecanethiol can be compared with other similar compounds, such as:

1-Octanethiol: Another thiol with a shorter alkyl chain, used in similar applications but with different solubility and stabilization properties.

1-Hexadecanethiol: A thiol with a longer alkyl chain, which may offer different stabilization characteristics and reactivity.

1-Dodecanethiol: The parent compound without cadmium, used in various industrial applications as a surfactant and stabilizer.

The uniqueness of this compound lies in its ability to form stable metal-thiolate complexes with cadmium, which enhances its applications in nanotechnology and materials science .

Properties

CAS No. |

4696-59-7 |

|---|---|

Molecular Formula |

C24H50CdS2 |

Molecular Weight |

515.2 g/mol |

IUPAC Name |

cadmium(2+);dodecane-1-thiolate |

InChI |

InChI=1S/2C12H26S.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;/h2*13H,2-12H2,1H3;/q;;+2/p-2 |

InChI Key |

HFXHXRAPXXJZQM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Cd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.